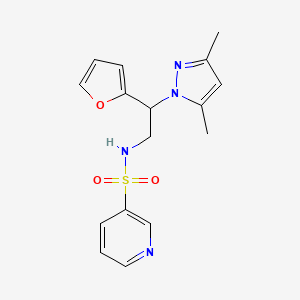

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pyridine-3-sulfonamide

Description

Propriétés

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-12-9-13(2)20(19-12)15(16-6-4-8-23-16)11-18-24(21,22)14-5-3-7-17-10-14/h3-10,15,18H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLMQWZBRJJBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)C2=CN=CC=C2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the furan ring and the pyridine sulfonamide group. Common reagents and conditions include:

Step 1: Synthesis of the pyrazole ring using hydrazine and a diketone under acidic or basic conditions.

Step 2: Coupling of the pyrazole ring with a furan derivative through a nucleophilic substitution reaction.

Step 3: Introduction of the pyridine sulfonamide group via sulfonation and subsequent amide formation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pyridine-3-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets. Compounds with similar structures have been investigated for their enzyme inhibition properties and as potential therapeutic agents.

Medicine

In medicinal chemistry, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pyridine-3-sulfonamide may be explored for its potential pharmacological activities. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to industrial products.

Mécanisme D'action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pyridine-3-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

- N-(2-(furan-2-yl)ethyl)pyridine-3-sulfonamide

- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzene sulfonamide

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pyridine-3-sulfonamide is unique due to the combination of its pyrazole, furan, and pyridine sulfonamide moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Activité Biologique

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pyridine-3-sulfonamide is a compound of considerable interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C13H15N3O2S

- Molecular Weight : 281.35 g/mol

- CAS Number : [insert CAS number if available]

Physical Properties

| Property | Value |

|---|---|

| Appearance | Solid |

| Melting Point | [insert value] |

| Solubility | [insert value] |

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pyridine-3-sulfonamide exhibits various biological activities primarily through its interaction with specific biological targets. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole core, similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pyridine-3-sulfonamide, demonstrate significant anti-inflammatory effects. For instance:

- In a study comparing various pyrazole derivatives, one compound exhibited an IC50 value of 55.65 μg/mL against COX enzymes, indicating strong anti-inflammatory potential .

Anticancer Activity

The compound has also been evaluated for anticancer properties. A series of pyrazole derivatives were tested against different cancer cell lines, showing promising cytotoxic effects. Notably, compounds with similar structures demonstrated selective toxicity towards cancer cells while sparing normal cells .

Case Studies

- Study on Inflammation Models : A recent study assessed the efficacy of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pyridine-3-sulfonamide in acute inflammatory models in rats. The results showed a significant reduction in paw swelling and body weight loss compared to control groups .

- Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited cell proliferation in human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC50 values significantly lower than those of standard chemotherapeutics .

Synthesis Methods

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pyridine-3-sulfonamide can be achieved through several methods:

- Condensation Reactions : Utilizing furan derivatives and dimethylpyrazole in a condensation reaction under acidic conditions.

- Sulfonamide Formation : The final step typically involves the introduction of a sulfonamide group to enhance biological activity.

Q & A

Q. What synthetic strategies are optimal for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)pyridine-3-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling of pyrazole and furan derivatives, followed by sulfonamide formation. Key steps:

- Pyrazole-furan coupling : Use palladium-catalyzed cross-coupling to attach the furan ring to the pyrazole core .

- Sulfonamide introduction : React the intermediate with pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in THF) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol ensure >95% purity .

- Optimization : Monitor reaction progress via TLC and adjust temperature (60–80°C) to avoid side reactions like furan ring oxidation .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A combination of 1H/13C NMR , FT-IR , and HRMS is essential:

- NMR : Identify pyrazole (δ 2.2–2.5 ppm for methyl groups), furan (δ 6.3–7.4 ppm for protons), and sulfonamide (δ 3.1–3.3 ppm for SO2NH) .

- FT-IR : Confirm sulfonamide via S=O stretching (1350–1150 cm⁻¹) and N-H bending (3320 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C19H21N4O3S: 409.13) .

Q. What are the key structural features influencing this compound’s reactivity in medicinal chemistry?

- Methodological Answer : The compound’s reactivity is governed by:

- Pyrazole ring : Acts as a hydrogen-bond acceptor, enhancing interactions with biological targets like kinases .

- Furan moiety : Participates in π-π stacking with aromatic residues in enzyme active sites .

- Sulfonamide group : Stabilizes protein-ligand interactions via polar contacts (e.g., with ATP-binding pockets) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for specific biological targets (e.g., antiviral proteins)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) :

- Target selection : Prioritize proteins with conserved sulfonamide-binding sites (e.g., viral proteases) .

- Docking parameters : Set grid boxes around catalytic residues (e.g., His41/Cys145 in SARS-CoV-2 Mpro) and validate with RMSD <2.0 Å .

- Free energy calculations : MM-GBSA predicts ΔG binding; values <−7.0 kcal/mol indicate strong affinity .

- Contradictions : If experimental IC50 conflicts with computational predictions, re-evaluate protonation states or solvation effects .

Q. What experimental designs are suitable for resolving contradictory bioactivity data across studies?

- Methodological Answer : Address discrepancies (e.g., varying IC50 values) via:

- Dose-response standardization : Use identical cell lines (e.g., HEK293) and assay conditions (pH 7.4, 37°C) .

- Control compounds : Include reference inhibitors (e.g., remdesivir for antiviral assays) to validate assay sensitivity .

- Statistical analysis : Apply ANOVA to compare replicates (n ≥ 3) and identify outliers via Grubbs’ test .

Q. How does the furan-pyrazole-sulfonamide scaffold compare to similar derivatives in structure-activity relationship (SAR) studies?

- Methodological Answer : SAR analysis via pharmacophore mapping and 3D-QSAR :

| Modification | Impact on Activity | Reference |

|---|---|---|

| Furan → Thiophene | Increased lipophilicity, lower IC50 | |

| Pyridine → Benzene | Reduced H-bonding, weaker binding | |

| Methyl → Trifluoromethyl | Enhanced metabolic stability |

- Key finding : The furan-pyrazole combination optimizes both solubility and target engagement .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.